molecular formula C19H22N2O2 B6423195 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol CAS No. 333437-16-4

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Cat. No. B6423195
CAS RN: 333437-16-4
M. Wt: 310.4 g/mol
InChI Key: NVYHQHYSIHFYTR-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol, or 2,6-dimethyl-1-(2-methyl-1H-1,3-benzodiazol-1-yl)phenoxypropan-2-ol (DMPB), is a synthetic organic compound belonging to the phenoxybenzene class of molecules. It is a white powder that is soluble in water and commonly used in organic synthesis. DMPB has been studied extensively for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has been studied for its potential applications in various scientific fields. In organic chemistry, it has been used as a building block for the synthesis of other compounds. In biochemistry, it has been used to study the structure and function of proteins, as well as to study enzyme catalysis. In pharmacology, it has been studied for its potential use in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is not yet fully understood. However, it is believed to interact with various biological molecules, including proteins, enzymes, and hormones. It is thought to interact with these molecules by binding to specific sites and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol are not yet fully understood. However, it has been shown to interact with various cellular components and has been linked to changes in gene expression, protein expression, and enzyme activity. Additionally, it has been shown to alter the activity of certain hormones, including adrenaline and cortisol.

Advantages and Limitations for Lab Experiments

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for organic synthesis. Additionally, it is soluble in water, making it easier to work with. However, due to its potential toxicity, it should be handled with caution and only in well-ventilated areas.

Future Directions

There are several potential future directions for research involving 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol. These include further exploration of its potential applications in organic chemistry, biochemistry, and pharmacology. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Finally, further studies on its potential toxicity and safety of use in lab experiments are warranted.

Synthesis Methods

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can be synthesized by a variety of methods. The most common method is a two-step synthesis, which involves the reaction of 2,6-dimethylphenol with 2-methyl-1H-1,3-benzodiazole in the presence of an acid catalyst. This reaction produces the desired product, 1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol, in high yields.

properties

IUPAC Name

1-(2,6-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-7-6-8-14(2)19(13)23-12-16(22)11-21-15(3)20-17-9-4-5-10-18(17)21/h4-10,16,22H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYHQHYSIHFYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C(=NC3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

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